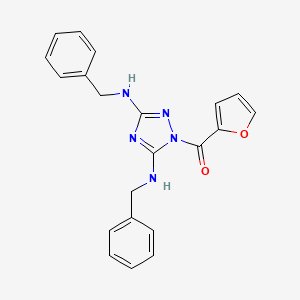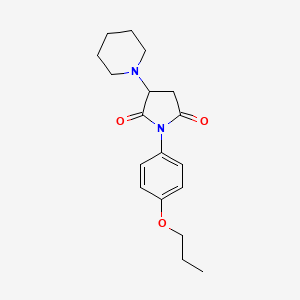
N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine, also known as DBT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DBT is a derivative of 1,2,4-triazole, which is a heterocyclic compound that has been extensively studied for its biological activities.
Mechanism of Action
The mechanism of action of N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by targeting the PI3K/Akt/mTOR signaling pathway. In fungi and bacteria, this compound has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis and energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In animal studies, this compound has been shown to have low toxicity and no significant adverse effects on organ function.
Advantages and Limitations for Lab Experiments
N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has several advantages for lab experiments, including its low toxicity, easy synthesis, and potential applications in various fields. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential applications of this compound.
Future Directions
There are several future directions for research on N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine, including the development of more efficient synthesis methods, the investigation of its potential applications in medicine and agriculture, and the elucidation of its mechanism of action. In medicine, this compound has potential as a novel anticancer agent and could be further developed for clinical use. In agriculture, this compound could be used as a more sustainable alternative to conventional pesticides. Additionally, the development of this compound-based materials could have potential applications in catalysis and materials science.
Synthesis Methods
N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine can be synthesized using various methods, including the reaction of 2-furoyl chloride with N,N'-dibenzyl-1,2,4-triazole-3,5-diamine in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
N,N'-dibenzyl-1-(2-furoyl)-1H-1,2,4-triazole-3,5-diamine has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been studied for its anticancer, antifungal, and antibacterial activities. In agriculture, this compound has been shown to have potential as a plant growth regulator and pesticide. In materials science, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials synthesis.
properties
IUPAC Name |
[3,5-bis(benzylamino)-1,2,4-triazol-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-19(18-12-7-13-28-18)26-21(23-15-17-10-5-2-6-11-17)24-20(25-26)22-14-16-8-3-1-4-9-16/h1-13H,14-15H2,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMLFXLDJANXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN(C(=N2)NCC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889932.png)
![N~1~-[4-(anilinosulfonyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889940.png)


![2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4889955.png)



![N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4889970.png)



![1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4890014.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)